molecular formula C19H20N2O5 B2470068 (E)-4-((4-((2,4-dimethoxybenzylidene)amino)phenyl)amino)-4-oxobutanoic acid CAS No. 682788-71-2

(E)-4-((4-((2,4-dimethoxybenzylidene)amino)phenyl)amino)-4-oxobutanoic acid

Cat. No.: B2470068
CAS No.: 682788-71-2
M. Wt: 356.378
InChI Key: SMINGXWHBVULND-UDWIEESQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-((4-((2,4-dimethoxybenzylidene)amino)phenyl)amino)-4-oxobutanoic acid is a synthetic organic compound It features a complex structure with multiple functional groups, including an imine, an amide, and a carboxylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-((4-((2,4-dimethoxybenzylidene)amino)phenyl)amino)-4-oxobutanoic acid typically involves a multi-step process:

    Formation of the imine: The reaction between 2,4-dimethoxybenzaldehyde and 4-aminobenzylamine under acidic conditions to form the imine.

    Amide bond formation: The imine is then reacted with succinic anhydride to form the amide bond, resulting in the final compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: The imine group can be reduced to an amine under hydrogenation conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

    Synthesis of complex molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biological activity: Studied for potential biological activities such as antimicrobial or anticancer properties.

Medicine

    Drug development: Potential use in the development of new pharmaceuticals due to its unique structure.

Industry

    Materials science:

Mechanism of Action

The mechanism of action of (E)-4-((4-((2,4-dimethoxybenzylidene)amino)phenyl)amino)-4-oxobutanoic acid would depend on its specific application. For example, if it exhibits biological activity, it may interact with specific enzymes or receptors in the body, affecting biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (E)-4-((4-((2,4-dimethoxybenzylidene)amino)phenyl)amino)-4-oxobutanoic acid: Similar compounds may include other imine-containing compounds or those with similar functional groups.

Uniqueness

    Functional groups: The presence of both imine and amide groups in the same molecule is relatively unique.

Properties

IUPAC Name

4-[4-[(2,4-dimethoxyphenyl)methylideneamino]anilino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5/c1-25-16-8-3-13(17(11-16)26-2)12-20-14-4-6-15(7-5-14)21-18(22)9-10-19(23)24/h3-8,11-12H,9-10H2,1-2H3,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMINGXWHBVULND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=NC2=CC=C(C=C2)NC(=O)CCC(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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